molecular formula C16H23BO3 B14021878 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-2-YL)methanol

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-2-YL)methanol

Cat. No.: B14021878
M. Wt: 274.2 g/mol
InChI Key: DPJUUCDLSFLKLG-UHFFFAOYSA-N
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Description

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-2-YL)methanol is a complex organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-2-YL)methanol typically involves the reaction of an indene derivative with a boronic ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the boron-containing group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a boronate ester.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal chemistry, the compound can be used to synthesize boron-containing drugs, which have applications in cancer therapy and as enzyme inhibitors.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and catalysts, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action for (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-2-YL)methanol involves its ability to act as a boron source in various chemical reactions. The boron atom in the dioxaborolane group can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

What sets (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-2-YL)methanol apart from similar compounds is its indene backbone, which provides unique reactivity and stability. This makes it particularly useful in specific synthetic applications where other boron-containing compounds may not be as effective.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]methanol

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-6-5-12-7-11(10-18)8-13(12)9-14/h5-6,9,11,18H,7-8,10H2,1-4H3

InChI Key

DPJUUCDLSFLKLG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)CO)C=C2

Origin of Product

United States

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